N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine
Description
N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a benzyl group, an ethoxyphenyl group, and a sulfonyl group attached to the glycine backbone
Properties
Molecular Formula |
C17H19NO5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[benzyl-(4-ethoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C17H19NO5S/c1-2-23-15-8-10-16(11-9-15)24(21,22)18(13-17(19)20)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,20) |
InChI Key |
WTSOLKOFFIAWFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine typically involves the reaction of glycine with benzyl chloride and 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The benzyl and ethoxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl or ethoxyphenyl derivatives.
Scientific Research Applications
N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine
- N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycine
- N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine
Uniqueness
N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
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